molecular formula C23H28N6O4 B3615915 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3615915
M. Wt: 452.5 g/mol
InChI Key: QNYAGZSIHOOOKG-UHFFFAOYSA-N
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a triazole ring, a furan ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the triazole and furan intermediates, followed by their coupling with the cyclohexane carboxamide derivative. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The furan ring can participate in π-π interactions, enhancing the compound’s affinity for its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a triazole ring, a furan ring, and a cyclohexane carboxamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-32-17-9-7-16(8-10-17)25-21(31)23(11-3-2-4-12-23)29(15-18-6-5-13-33-18)20(30)14-19-26-22(24)28-27-19/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,25,31)(H3,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYAGZSIHOOOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=NC(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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